molecular formula C8H7BrCl2 B1368883 4-(2-Bromoethyl)-1,2-dichlorobenzene CAS No. 39232-02-5

4-(2-Bromoethyl)-1,2-dichlorobenzene

Cat. No.: B1368883
CAS No.: 39232-02-5
M. Wt: 253.95 g/mol
InChI Key: NZPXCNCZFYELLC-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1,2-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with two chlorine atoms and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where 1,2-dichlorobenzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction results in the formation of 4-bromo-1,2-dichlorobenzene, which can then be further reacted with ethylene to introduce the ethyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Bromoethyl)-1,2-dichlorobenzene may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1,2-dichlorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of phenols, amines, or other substituted benzene derivatives.

    Oxidation: Formation of benzoic acid or benzaldehyde.

    Reduction: Formation of ethylbenzene or other dehalogenated products.

Scientific Research Applications

4-(2-Bromoethyl)-1,2-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1,2-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2-dichlorobenzene: Similar structure but lacks the ethyl group.

    4-(2-Chloroethyl)-1,2-dichlorobenzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    1,2-Dichlorobenzene: Lacks the bromoethyl group, making it less reactive in certain substitution reactions.

Uniqueness

The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to its simpler analogs .

Properties

IUPAC Name

4-(2-bromoethyl)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPXCNCZFYELLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569089
Record name 4-(2-Bromoethyl)-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39232-02-5
Record name 4-(2-Bromoethyl)-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)-1,2-dichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus tribromide (2.17 g) was added, dropwise, to a solution of 3,4-dichlorophenethyl alcohol (4.26 g) in carbon tetrachloride (30 ml). The mixture was stirred at room temperature for 10 minutes then heated under reflux for 2 hours. 5% Aqueous sodium carbonate (10 ml) was added dropwise and the mixture was extracted with dichloromethane (3×70 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to give a yellow oil which was purified by column chromatography on silica eluting with dichloromethane containing hexane (30% down to 0%). The product-containing fractions were combined and concentrated in vacuo to give the title compound as a colourless oil, yield, 1.8 g.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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